molecular formula C8H5ClN2O B8127972 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B8127972
M. Wt: 180.59 g/mol
InChI Key: ALXIRSADBAQOPY-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. It is characterized by the presence of a chloro substituent at the 8th position and a formyl group at the 6th position of the imidazo[1,2-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the formyl group at the 6th position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the presence of both a chloro substituent and a formyl group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIRSADBAQOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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